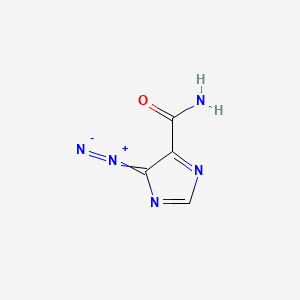

5-Diazoimidazole-4-carboxamide

描述

5-Diazoimidazole-4-carboxamide is a chemical compound with the molecular formula C₄H₃N₅O. It is known for its instability and its potential antineoplastic activity, which has been observed in experimental tumor models . This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N₂) attached to a carbon atom.

准备方法

Synthetic Routes and Reaction Conditions

5-Diazoimidazole-4-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the conversion of the amino group to a diazo group using nitrous acid. The reaction typically requires acidic conditions and a nitrosating agent such as sodium nitrite .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the careful control of reaction conditions to ensure the stability of the diazo compound, which can be prone to decomposition.

化学反应分析

Types of Reactions

5-Diazoimidazole-4-carboxamide undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It can participate in cycloaddition reactions with isocyanates to form imidazo[1,2,4]triazines.

Photolysis: Under photolytic conditions, it can yield different products depending on the pH of the medium.

Common Reagents and Conditions

Nitrous Acid: Used for the initial nitrosation step in the synthesis.

Isocyanates: React with the diazo compound to form cycloaddition products.

Photolytic Conditions: Light exposure can induce specific reactions depending on the pH.

Major Products Formed

2-Azahypoxanthine: Formed under certain photolytic conditions.

Imidazo[1,2,4]triazines: Formed through cycloaddition reactions with isocyanates.

科学研究应用

Antitumor Activity

5-Diazoimidazole-4-carboxamide has been studied for its potential antitumor properties. Research indicates that it can inhibit the growth of various cancer cell lines. For instance, studies have shown that when applied to Novikoff hepatoma cells, this compound significantly decreased viable cell counts, demonstrating its potential as an effective chemotherapeutic agent .

Case Study: Inhibition of Cell Proliferation

A study conducted on the effects of this compound revealed that at a concentration of 1.0 mM, it inhibited DNA synthesis by 1%, RNA synthesis by 9%, and protein synthesis by 1%. In contrast, its derivative, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, exhibited more pronounced inhibitory effects on macromolecular synthesis, suggesting that while this compound has activity, its derivatives may offer enhanced potency .

Metabolic Inhibition

This compound has also been investigated for its role as a metabolic inhibitor. It has been shown to affect nucleic acid metabolism in prokaryotic organisms such as Escherichia coli, indicating its potential use in targeting bacterial infections or metabolic pathways in cancer cells .

Table: Effects on Nucleic Acid Metabolism

| Compound | Effect on DNA Synthesis | Effect on RNA Synthesis | Effect on Protein Synthesis |

|---|---|---|---|

| This compound (1.0 mM) | 1% | 9% | 1% |

| 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (1.0 mM) | 72% | 127% | 65% |

Clinical Implications

In clinical settings, the compound has been associated with adverse reactions during intravenous administration, such as local venous pain. This highlights the need for careful consideration of dosing and administration routes to mitigate side effects while maximizing therapeutic efficacy .

作用机制

The exact mechanism of action of 5-Diazoimidazole-4-carboxamide is not fully understood. it is believed to exert its effects through the formation of reactive intermediates, such as alkyldiazonium ions, which can alkylate DNA and other cellular components . This alkylation can lead to the disruption of cellular processes and induce cell death, making it a potential antineoplastic agent.

相似化合物的比较

Similar Compounds

5-Aminoimidazole-4-carboxamide: The precursor to 5-Diazoimidazole-4-carboxamide.

Imidazo[1,2,4]triazines: Products formed from the reaction of this compound with isocyanates.

2-Azahypoxanthine: A product formed under specific photolytic conditions.

Uniqueness

This compound is unique due to its diazo group, which imparts distinct reactivity compared to its amino precursor. This reactivity allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry and a compound of interest in cancer research.

生物活性

5-Diazoimidazole-4-carboxamide (Diazo-IC) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes various research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound belongs to a class of diazonium compounds, which are known for their reactivity and ability to form various derivatives. The compound's structure includes an imidazole ring, which is pivotal for its biological interactions. The diazo group plays a crucial role in mediating its biological effects, particularly through the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins .

Antitumor Activity

Research has shown that this compound exhibits notable antitumor properties. In experimental models, it has been observed to induce DNA cross-linking, similar to other chemotherapeutic agents like temozolomide. This cross-linking mechanism is believed to inhibit DNA replication and transcription, leading to cell death in rapidly dividing tumor cells .

Table 1: Antitumor Efficacy of this compound in Mouse Models

Mechanistic Studies

The mechanism behind the anticancer activity of Diazo-IC has been elucidated through various studies. Notably, it has been shown to interact with nucleophilic sites on DNA, particularly at O(6) residues of guanine bases. This interaction leads to the formation of etheno linkages that disrupt normal DNA function . Additionally, studies indicate that the compound may also exert effects on enzyme systems involved in nucleotide metabolism, further contributing to its antitumor efficacy .

Pharmacological Properties

Beyond its antitumor activity, this compound has demonstrated effects on various physiological systems. For instance, it has been reported to exhibit positive inotropic and chronotropic effects on cardiac tissues, attributed to its interaction with sulfhydryl groups within the tissues . This suggests potential applications in cardiovascular pharmacology as well.

Table 2: Pharmacological Effects of this compound

| Effect Type | Observed Activity | Mechanism |

|---|---|---|

| Cardiac Effects | Positive inotropic | Interaction with sulfhydryl groups |

| Antioxidant Activity | Moderate | Scavenging free radicals |

| Enzyme Inhibition | Xanthine oxidase | Competitive inhibition |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study: Glioblastoma Treatment

- Case Study: Combination Therapy

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-diazoimidazole-4-carboxamide, and what analytical methods are used to confirm its purity?

The synthesis of this compound often involves diazotization of 5-aminoimidazole-4-carboxamide under acidic conditions. Key intermediates, such as 5-aminoimidazole-4-carboxamide (AICA), are synthesized via condensation reactions using malonamide derivatives and nitrosating agents . Purity is validated using HPLC, NMR, and mass spectrometry. For example, molecular weight confirmation (311.31 g/mol via PubChem data) and structural elucidation via SMILES strings (e.g., Canonical SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) are critical .

Q. How is this compound utilized in the synthesis of antitumor agents like temozolomide?

The compound serves as a precursor in hetero-Diels–Alder reactions to form temozolomide, a DNA alkylating agent. The diazo group facilitates cycloaddition with isocyanates or nitriles, producing imidazo[5,1-d]-1,2,3,5-tetrazin-4-one derivatives. Reaction optimization involves controlling pH, temperature, and solvent polarity to maximize yield .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

Due to its diazo group’s instability, the compound must be stored at 4°C in anhydrous, dark conditions. Solubility in DMSO or methanol allows for stock solutions, but repeated freeze-thaw cycles should be avoided . Safety protocols include using gloves, masks, and fume hoods to prevent exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound derivatives?

Contradictions in enzyme assays (e.g., adenosine deaminase inhibition) may arise from substrate concentration effects. For instance, spectrophotometric assays at adenosine concentrations >100 µM were previously deemed invalid but later validated with corrected baseline measurements . Methodological adjustments, such as using competitive inhibitors (Ki = 362 µM for 5-aminoimidazole-4-carboxamide riboside) or alternative cofactors (e.g., dihydrofolate polyglutamates), improve data reliability .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Yield optimization requires stepwise control:

- Step 1 : Condensation of 2-amino malonamide with triazenoimidazole derivatives in carboxylic acid media to form 5-hydroxyimidazole-4-carboxamide intermediates .

- Step 2 : Acidic salt formation (e.g., HCl or H2SO4) to stabilize the product .

- Step 3 : Diazotization at low temperatures (0–5°C) using NaNO2 in H2SO4 . Reaction monitoring via TLC and iterative pH adjustments prevent diazo group decomposition.

Q. What novel applications exist for this compound in targeting folate-dependent enzymes?

The compound’s polyglutamate derivatives competitively inhibit 5-aminoimidazole-4-carboxamide ribotide transformylase (Ki = 3.15 µM for methotrexate polyglutamates), disrupting purine biosynthesis. Co-administration with antifolates (e.g., methotrexate) enhances cytotoxicity by trapping toxic adenine nucleotides via dual inhibition of adenosine deaminase and 5'-adenylate deaminase .

Q. How do structural modifications of this compound affect its stability and bioactivity?

Substituents at the imidazole ring (e.g., methyl or fluorophenyl groups) alter metabolic stability. For example, 1-methyl-1H-imidazole-5-carbohydrazide derivatives show enhanced thermal stability (mp 165–166°C) . Computational modeling (e.g., PubChem’s OEChem toolkit) predicts electronic effects, such as electron-withdrawing groups increasing diazo reactivity .

属性

IUPAC Name |

5-diazoimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2,5,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLMSPFYNDYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=[N+]=[N-])C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939135, DTXSID70949098 | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-85-7, 26230-33-1 | |

| Record name | 4-Diazo-4H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diazoimidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-4H -imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Amino(hydroxy)methylidene]-4H-imidazole-5-diazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diazo-4H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DIAZOIMIDAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ646260P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。